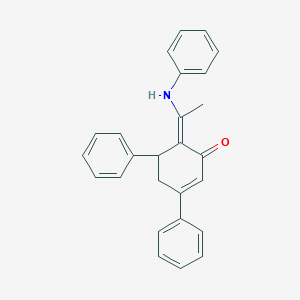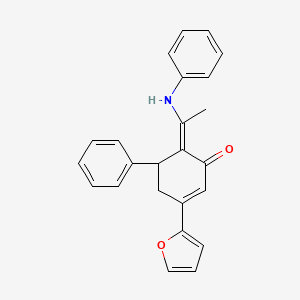![molecular formula C11H9F2N3O5S B4297798 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297798.png)
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate
説明
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate, also known as DIFMEC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIFMEC belongs to the class of sulfamates, which are known for their inhibitory effects on enzymes and their ability to interact with proteins.
作用機序
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate exerts its effects through the inhibition of certain enzymes and proteins. Specifically, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate can disrupt the pH balance in cancer cells, leading to their death. 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has also been shown to reduce the production of certain inflammatory cytokines, which can contribute to the development of chronic diseases.
実験室実験の利点と制限
One advantage of using 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate in lab experiments is its ability to selectively inhibit certain enzymes and proteins, allowing researchers to study the specific effects of these targets. Additionally, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to have low toxicity and high stability, making it a reliable compound for use in experiments. However, one limitation of using 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate. One area of interest is the development of 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate and its potential therapeutic applications in various fields of medicine. Finally, research on the potential side effects and toxicity of 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate is necessary to ensure its safety for use in humans.
科学的研究の応用
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has also shown that 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
(2,4-difluorophenyl) N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O5S/c1-6-4-10(15-20-6)14-11(17)16-22(18,19)21-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZONVKQFDMUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NS(=O)(=O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B4297727.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4297735.png)



![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)

![3,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B4297792.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4297802.png)
![6'-amino-3'-(2,5-dimethyl-3-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4297810.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B4297819.png)